Methyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate
Overview
Description
Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with two adjacent nitrogen atoms. Pyrazoles are important in medicinal chemistry and are found in many biologically active compounds .
Synthesis Analysis
Pyrazoles can be synthesized through several methods. One common method is the condensation of hydrazines with 1,3-diketones . Another method involves the reaction of terminal alkynes with arylhydrazines .Molecular Structure Analysis
The molecular structure of a pyrazole consists of a five-membered ring with two nitrogen atoms and three carbon atoms. The exact structure would depend on the substituents attached to the ring .Chemical Reactions Analysis
Pyrazoles can undergo various chemical reactions. For example, they can react with alkynes to form pyrazolines, which can then be oxidized to form pyrazoles .Physical and Chemical Properties Analysis
The physical and chemical properties of a pyrazole compound would depend on its specific structure. Generally, pyrazoles are solid at room temperature .Scientific Research Applications
Corrosion Inhibition
Pyrazole derivatives have been studied for their corrosion inhibition properties on mild steel, which is crucial for industrial applications, particularly in acidic environments such as those encountered during the pickling process. These inhibitors show high efficiency, forming protective adsorbed films on metal surfaces, with experimental and theoretical studies confirming their performance and providing insight into the interaction mechanisms between the inhibitors and metal surfaces (Dohare, Ansari, Quraishi, & Obot, 2017).
Molecular Structure Analysis
Research on methyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate and its derivatives also focuses on their molecular and crystal structure, providing valuable insights into their potential applications. Studies involving hydrogen-bonded chains and sheets in structurally related compounds shed light on the molecular arrangements that contribute to their stability and reactivity (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).
Bioactive Compound Development
The synthesis and characterization of pyrazole derivatives are of significant interest in the development of bioactive compounds. These compounds exhibit various biological activities, including antimicrobial and radical scavenging activities, which are crucial for pharmaceutical applications. For example, studies have shown that certain pyrazole derivatives possess good antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi, and exhibit excellent antioxidant activities (Şener, Erişkin, Yavuz, & Şener, 2017).
Material Science
In material science, the synthesis and transformations of pyrazole derivatives are explored for creating new materials with potential applications in various industries. These studies involve the preparation of compounds through different synthetic routes and investigating their chemical reactivity and properties, such as solvatochromic properties, which are essential for developing novel materials (Beck, Gajewski, Lynch, & Wright, 1987).
Antiviral Research
Research into the anti-TMV (Tobacco Mosaic Virus) activity of novel N-(3-alkyl-1H-pyrazol-4-yl)-3-alkyl-4-substituted-1H-pyrazole-5-carboxamides, synthesized from ethyl 3-alkyl-1H-pyrazole-5-carboxylate, demonstrates the potential of pyrazole derivatives in antiviral applications. Some compounds were found to have a good inactivation effect against TMV, highlighting their potential as antiviral agents (Zhang, Xu, Fan, Wang, Yang, & Yuan, 2012).
Mechanism of Action
Target of Action
Methyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate is a pyrazole derivative, a class of compounds known for their versatility in organic synthesis and medicinal chemistry . Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in their function. Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This can impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .
Biochemical Pathways
Pyrazoles are known to influence various biochemical pathways due to their structural diversity and wide range of applications .
Result of Action
Pyrazoles and their derivatives have been associated with diverse biological activities, including roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
Action Environment
The structure of pyrazoles can be influenced by the type of solvent, which can impact their reactivity and biological activities .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c1-3-5(9(11)12)4(8-7-3)6(10)13-2/h1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGRKMJIBFUENI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C(=O)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20181582 | |
Record name | 1H-Pyrazole-3-carboxylic acid, 5-methyl-4-nitro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20181582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27116-86-5 | |
Record name | 1H-Pyrazole-3-carboxylic acid, 5-methyl-4-nitro-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027116865 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Pyrazole-3-carboxylic acid, 5-methyl-4-nitro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20181582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 5-methyl-4-nitro-1H-pyrazole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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